

# (R)-VT104: A Technical Guide to its Inhibition of TEAD Auto-palmitoylation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of **(R)-VT104**, a potent and orally bioavailable small molecule inhibitor of TEAD auto-palmitoylation. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the Hippo signaling pathway and the development of novel cancer therapeutics.

## Introduction to TEAD Auto-palmitoylation and the Hippo Pathway

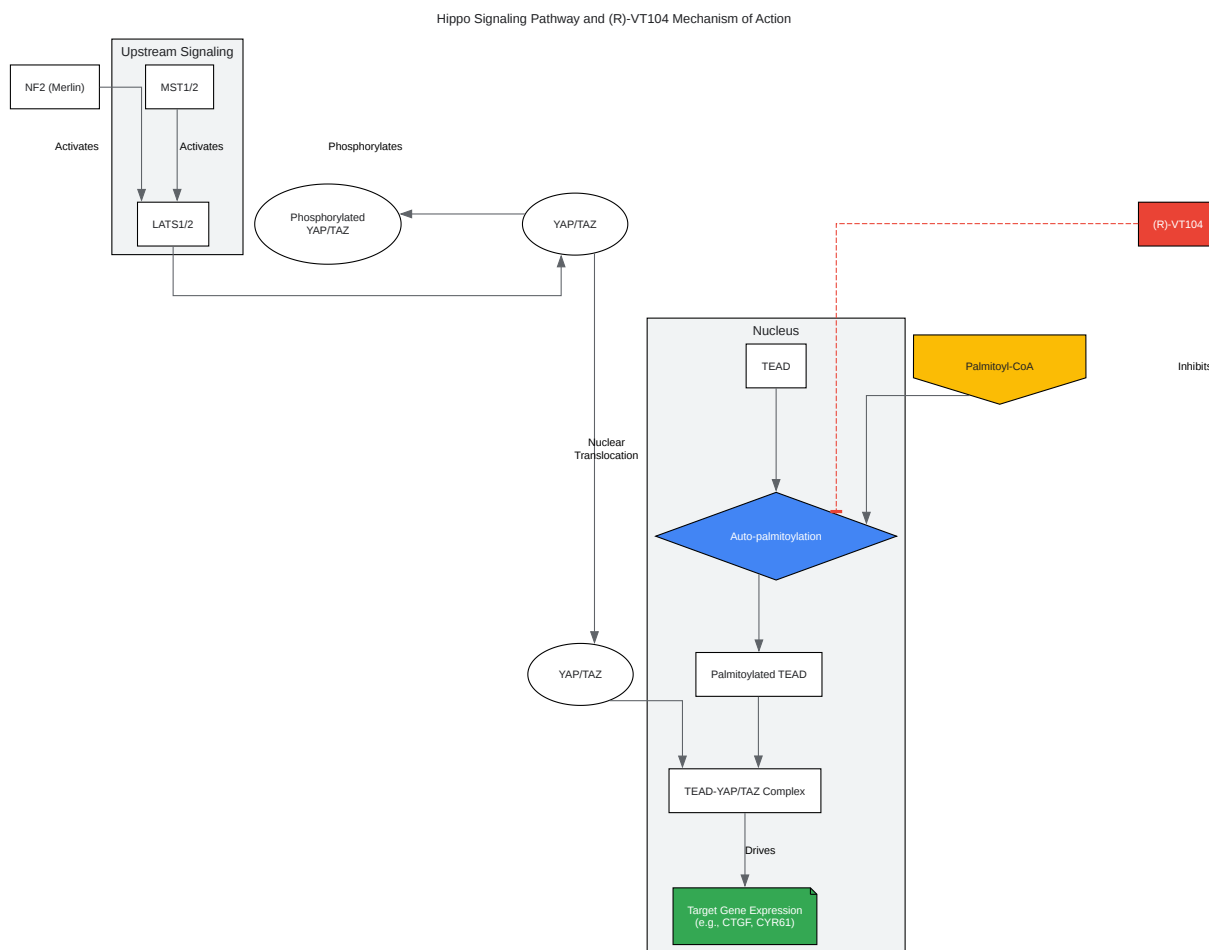
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEA Domain (TEAD) family of transcription factors (TEAD1-4). This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis.

A key post-translational modification essential for TEAD activity is auto-palmitoylation, a process where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein. This modification is crucial for the stability of TEAD proteins and for their interaction with YAP/TAZ. Consequently, inhibiting TEAD auto-palmitoylation presents a promising therapeutic strategy to disrupt the oncogenic output of the Hippo pathway.

## (R)-VT104: Mechanism of Action

**(R)-VT104** is a potent and selective inhibitor of TEAD auto-palmitoylation.<sup>[1][2][3]</sup> It functions by binding directly to the central lipid pocket of TEAD proteins, thereby preventing the covalent attachment of palmitate.<sup>[1]</sup> This inhibition of auto-palmitoylation leads to the destabilization of TEAD proteins and disrupts their interaction with the transcriptional co-activators YAP and TAZ.<sup>[1]</sup>

The following diagram illustrates the Hippo signaling pathway and the mechanism of **(R)-VT104**'s intervention.



[Click to download full resolution via product page](#)

Caption: Hippo signaling pathway and **(R)-VT104** mechanism of action.

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **(R)-VT104**.

### Table 1: In Vitro Activity of (R)-VT104

Assay Type	Target/Cell Line	IC50 / GI50 (nM)	Notes	Reference
YAP Reporter Assay	HEK293T	Low nanomolar	Measures inhibition of YAP-dependent gene transcription.	
Cell Proliferation	NCI-H226 (NF2-deficient mesothelioma)	16	7-day CellTiter-Glo assay.	
Cell Proliferation	NCI-H2373 (NF2-deficient mesothelioma)	26	7-day CellTiter-Glo assay.	
Cell Proliferation	Mero-48a	98	7-day CellTiter-Glo assay.	
Cell Proliferation	SDM103T2	60	7-day CellTiter-Glo assay.	
Cell Proliferation	NCI-H2052	33	7-day CellTiter-Glo assay.	
Cell Proliferation	ACC-MESO-1	20	7-day CellTiter-Glo assay.	
Cell Proliferation	ZL34	46	7-day CellTiter-Glo assay.	
Cell Proliferation	JU77	70	7-day CellTiter-Glo assay.	
Cell Proliferation	Mero-95	303	7-day CellTiter-Glo assay.	
Cell Proliferation	ZL55	101	7-day CellTiter-Glo assay.	
Cell Proliferation	ZL5	236	7-day CellTiter-Glo assay.	

Cell Proliferation	Mero-82	243	7-day CellTiter-Glo assay.
Cell Proliferation	ONE58	135	7-day CellTiter-Glo assay.
Cell Proliferation	Mero-14	124	7-day CellTiter-Glo assay.
Cell Proliferation	Mero-83	214	7-day CellTiter-Glo assay.
Cell Proliferation	Mero-41	984	7-day CellTiter-Glo assay.
Cell Proliferation	SPC111	1945	7-day CellTiter-Glo assay.
Cell Proliferation	ACC-MESO-4	1098	7-day CellTiter-Glo assay.
Thermal Shift Assay	TEAD1	$\Delta T_m = 8.6\text{ }^{\circ}\text{C}$	Indicates direct binding of VT104 to TEAD1.

**(R)-VT104** demonstrates potent anti-proliferative activity in a panel of mesothelioma cell lines, particularly those with NF2 deficiency.

## Table 2: In Vivo Pharmacokinetics of (R)-VT104 in Mice

Parameter	Value	Dosing	Reference
Bioavailability (F)	78%	10 mg/kg, p.o.	
Half-life (T <sub>1/2</sub> )	24.2 hours	10 mg/kg, p.o.	

**(R)-VT104** exhibits excellent oral bioavailability and a long half-life in mice, making it suitable for in vivo studies.

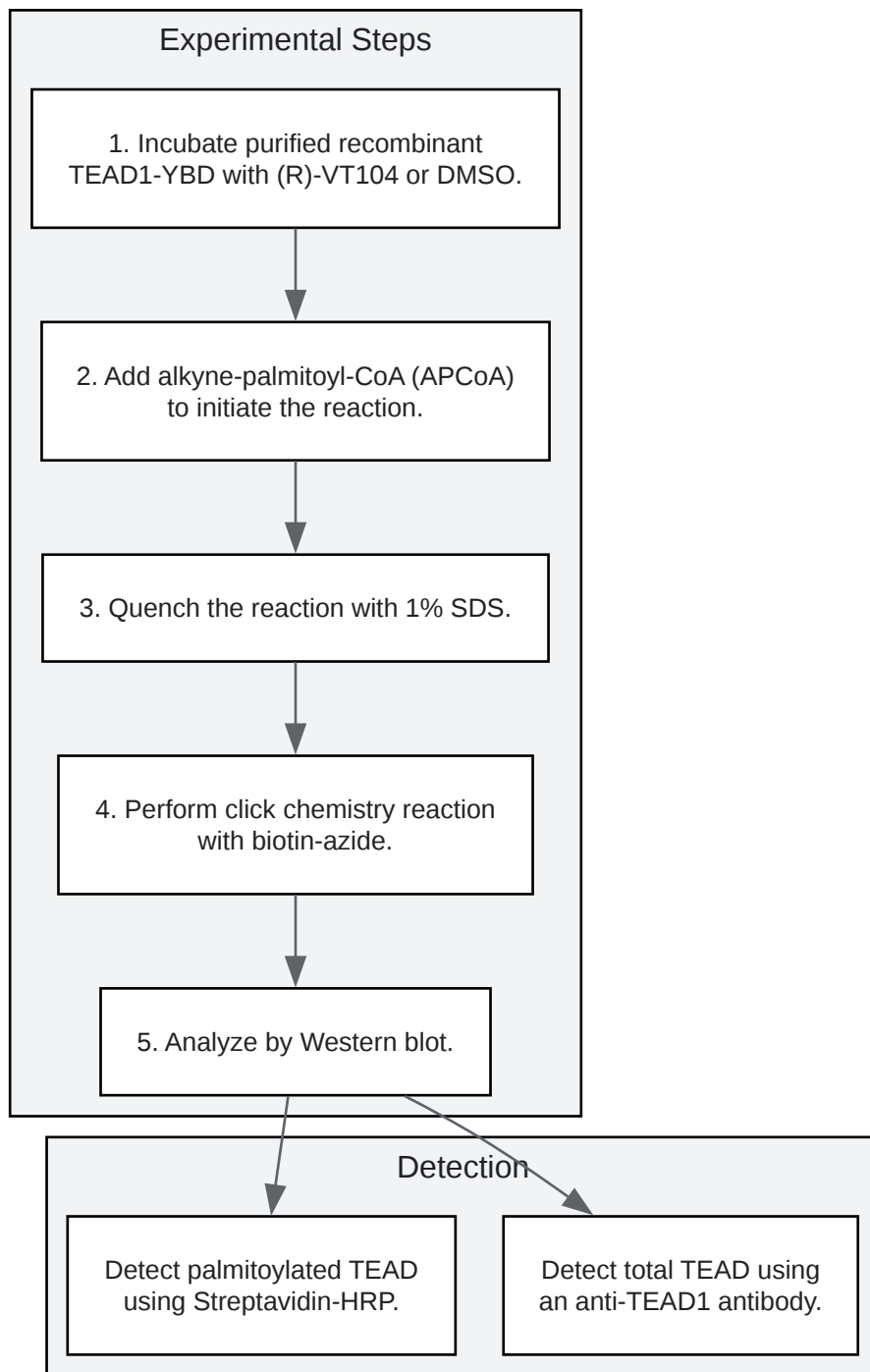
## Experimental Protocols

Detailed methodologies for key experiments are provided below.

## Cell-Free TEAD Palmitoylation Assay

This assay assesses the direct inhibitory effect of **(R)-VT104** on TEAD auto-palmitoylation in a purified system.

## Cell-Free TEAD Palmitoylation Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the cell-free TEAD palmitoylation assay.

Protocol:



- Incubation: Purified recombinant TEAD1-YAP binding domain (YBD) is incubated with varying concentrations of **(R)-VT104** or DMSO (vehicle control).
- Reaction Initiation: 2  $\mu\text{M}$  of alkyne-palmitoyl-CoA (APCoA) is added to the mixture to initiate the auto-palmitoylation reaction.
- Quenching: The reaction is stopped by the addition of 1% SDS.
- Click Chemistry: A click chemistry reaction is performed with biotin-azide to label the alkyne-modified palmitate.
- Detection: Palmitoylated TEAD and total TEAD proteins are detected by Western blotting using streptavidin-HRP and an anti-TEAD1 antibody, respectively.

## Cell-Based TEAD Palmitoylation Assay

This assay evaluates the effect of **(R)-VT104** on TEAD palmitoylation within a cellular context.

Protocol:

- Transfection: HEK293T cells are transfected with a plasmid expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.
- Treatment: The transfected cells are treated with DMSO or **(R)-VT104** for 20 hours in the presence of 100  $\mu\text{M}$  alkyne palmitate.
- Immunoprecipitation: MYC-TEAD protein is immunoprecipitated from cell lysates using an anti-Myc antibody.
- Click Chemistry: The immunoprecipitated TEAD is subjected to a click chemistry reaction with biotin-azide.
- Detection: Palmitoylated TEAD is detected by streptavidin immunoblotting.

## Acyl-PEGyl Exchange Gel-Shift (APEGS) Assay

The APEGS assay is used to assess the palmitoylation status of endogenous TEAD proteins.

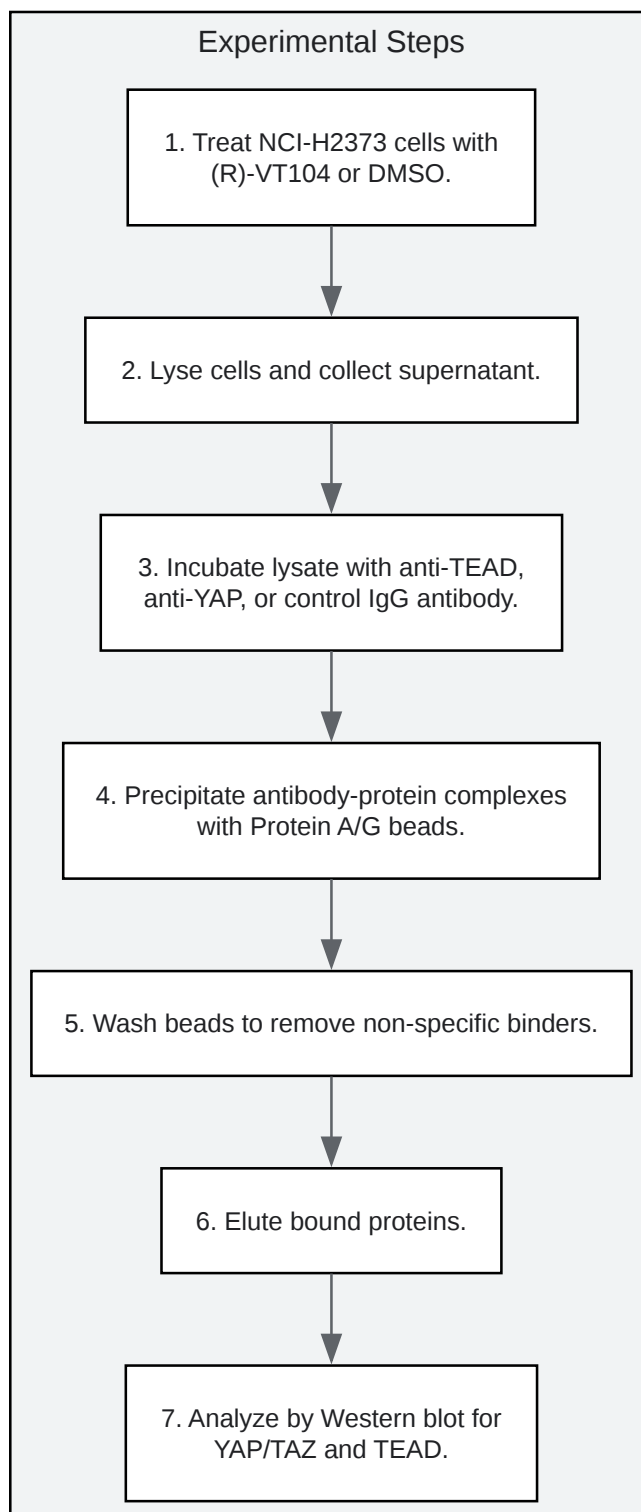
**Protocol:**

- Cell Treatment: NCI-H2373 cells are treated overnight with the compound of interest (e.g., 3  $\mu$ M VT103 or VT107).
- Lysis and Thiol Blocking: Cells are lysed, and free thiol groups are blocked.
- Palmitate Cleavage: The thioester bond of palmitoylated cysteines is cleaved.
- PEGylation: The newly exposed thiol groups are labeled with mPEG-2k.
- Analysis: The resulting shift in molecular weight due to PEGylation is analyzed by Western blotting using specific TEAD antibodies to determine the palmitoylation status.

## Co-Immunoprecipitation (Co-IP) for YAP/TAZ-TEAD Interaction

This assay is used to determine if **(R)-VT104** disrupts the interaction between YAP/TAZ and TEAD.

## Co-Immunoprecipitation Workflow for YAP-TEAD Interaction



[Click to download full resolution via product page](#)

Caption: Workflow for the Co-Immunoprecipitation assay.

#### Protocol:

- Cell Treatment: NCI-H2373 cells are treated with the indicated compound (e.g., 3  $\mu$ M) for 4 or 24 hours.
- Lysis: Cells are lysed, and the supernatant is collected after centrifugation.
- Immunoprecipitation: The cell lysate is incubated with an anti-TEAD, anti-YAP, or control IgG antibody.
- Complex Capture: Protein A/G beads are added to precipitate the antibody-protein complexes.
- Washing: The beads are washed to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads.
- Analysis: The eluate is analyzed by immunoblotting to detect the presence of the co-immunoprecipitated protein (e.g., detecting YAP after pulling down TEAD).

## Conclusion

**(R)-VT104** is a potent and specific inhibitor of TEAD auto-palmitoylation with promising anti-cancer activity, particularly in NF2-deficient mesothelioma. Its mechanism of action, involving the disruption of a key post-translational modification required for TEAD function, represents a novel therapeutic approach for cancers driven by a dysregulated Hippo pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further understand and target this critical signaling nexus.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medkoo.com [medkoo.com]

- 2. [discovery.dundee.ac.uk](https://discovery.dundee.ac.uk) [[discovery.dundee.ac.uk](https://discovery.dundee.ac.uk)]
- 3. VT-104 | Others 11 | 2417718-25-1 | Invivochem [[invivochem.com](https://invivochem.com)]
- To cite this document: BenchChem. [(R)-VT104: A Technical Guide to its Inhibition of TEAD Auto-palmitoylation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6274960#r-vt104-s-effect-on-tead-auto-palmitoylation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)